molecular formula C7H5IO2 B7722350 2-Iodobenzoic acid CAS No. 1321-07-9

2-Iodobenzoic acid

Cat. No.: B7722350
CAS No.: 1321-07-9
M. Wt: 248.02 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Description

2-Iodobenzoic acid, also known as o-iodobenzoic acid, is an organic compound with the molecular formula C₇H₅IO₂. It is a white solid that is sparingly soluble in water but soluble in organic solvents. This compound is an isomer of iodobenzoic acid and is commonly used as a precursor in the synthesis of various oxidizing agents such as 2-iodoxybenzoic acid and Dess-Martin periodinane .

Mechanism of Action

Target of Action

2-Iodobenzoic acid primarily targets enzymes in the body, particularly those containing vicinal sulfhydryls . These enzymes play a crucial role in various biochemical reactions, and their activity can be significantly influenced by the action of this compound .

Mode of Action

This compound acts as an oxidant , which oxidizes vicinal sulfhydryls to disulfides within enzymes . This oxidation process can lead to the inactivation of the enzymes or cause conformational changes . It is also used to cleave tryptophanyl peptide bonds .

Biochemical Pathways

This compound affects various biochemical pathways, particularly those involving oxidation reactions . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . Some of these reactions proceed by a single electron transfer (SET) mechanism .

Pharmacokinetics

For instance, a study on a related compound, 125I-labelled o-iodobenzoate (OIB), found that the half-life of OIB elimination was approximately 38.7 minutes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as an oxidant. By oxidizing vicinal sulfhydryls within enzymes, it can lead to enzyme inactivation or conformational changes . This can have a significant impact on the biochemical reactions that these enzymes are involved in, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs .

Biochemical Analysis

Biochemical Properties

2-Iodobenzoic acid is used as a reagent for the detection of sulfhydryl groups in proteins . It is also used in Suzuki reactions

Molecular Mechanism

It is known to be involved in the synthesis of other compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane , which are used as mild oxidants. These compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the synthesis of other compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane These compounds can interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzoic acid can be synthesized via the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide. The process typically involves treating anthranilic acid with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the diazotization and subsequent iodination reactions .

Properties

IUPAC Name

2-iodobenzoic acid
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InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I
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Molecular Formula

C7H5IO2
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Related CAS

2532-17-4 (mono-hydrochloride salt)
Record name 2-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6058976
Record name Benzoic acid, 2-iodo-
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Molecular Weight

248.02 g/mol
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Physical Description

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzoic acid
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Vapor Pressure

0.000198 [mmHg]
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CAS No.

88-67-5, 1321-07-9
Record name 2-Iodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-iodobenzoic acid?

A1: The molecular formula of this compound is C₇H₅IO₂, and its molecular weight is 248.02 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized by various spectroscopic techniques. It shows characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, the ¹H NMR spectrum reveals a multiplet for aromatic protons and a broad singlet for the carboxylic acid proton. []

Q3: What is the stability of this compound under different storage conditions?

A3: While this compound is generally stable, its derivative, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), requires careful storage. IBX is reported to be explosive under impact or heating above 200 °C. [] Proper storage involves keeping it dry, in a darkened vessel under a nitrogen atmosphere, and refrigerated. Under these conditions, IBX maintains over 95% purity for at least six months. In contrast to its derivative Dess-Martin periodinane, IBX demonstrates greater stability towards air and moisture.

Q4: What are the common uses of this compound in organic synthesis?

A4: this compound serves as a crucial starting material for synthesizing various hypervalent iodine reagents. These reagents find extensive applications in organic synthesis as mild and selective oxidizing agents. [, , ] For example, IBX, a hypervalent iodine reagent derived from this compound, efficiently oxidizes alcohols to aldehydes, showcasing its utility in complex molecule synthesis. []

Q5: How does the presence of a carboxylate group influence the reactivity of this compound in palladium-catalyzed reactions?

A5: Density functional theory (DFT) calculations revealed that the ortho-carboxylate group in this compound plays a crucial role in palladium-catalyzed C(sp3)-H arylation reactions. [] It facilitates the reductive elimination step from a PdIV intermediate, not the oxidative addition on PdII as previously suggested. This finding highlights the significance of the ortho-carboxylate group in controlling reaction pathways and enabling efficient arylation.

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A6: Yes, this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. For instance, it can be employed in palladium-catalyzed reactions with allenylphosphonates to yield benzofurans and isocoumarins. [, ] Furthermore, this compound reacts with terminal alkynes in the presence of a copper catalyst to afford 3-substituted isocoumarins. []

Q7: Can you elaborate on the use of this compound in multicomponent reactions?

A7: this compound participates effectively in palladium-catalyzed multicomponent reactions. One example is its use in the synthesis of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. [] This reaction involves the formation of a pyridine ring through intramolecular palladium-catalyzed carbon-carbon bond formation, followed by an alkoxycarbonylation step, highlighting the versatility of this compound in constructing complex molecules.

Q8: Can hypervalent iodine oxidants be synthesized electrochemically from this compound?

A8: Yes, electrochemical methods provide an alternative route for synthesizing hypervalent iodine oxidants from this compound. Researchers have successfully synthesized 2-iodosylbenzoic acid and 2-iodylbenzoic acid (IBX) via anodic oxidation of this compound using a boron-doped diamond anode. [, , ] This approach offers advantages in terms of environmental friendliness and scalability compared to traditional chemical methods.

Q9: How does the electrochemical behavior of this compound differ on various electrode materials?

A9: The choice of electrode material significantly impacts the electrochemical behavior of this compound. Studies using cyclic voltammetry and in situ FTIR spectroscopy have shown that silver and copper electrodes exhibit higher electrocatalytic activity for the reductive deiodination of this compound compared to platinum and titanium electrodes. [, ] These findings underscore the importance of electrode material selection in optimizing electrochemical reactions involving this compound.

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has provided valuable insights into the reactivity and reaction mechanisms of this compound and its derivatives. [, , ] These studies have helped elucidate reaction pathways, identify key intermediates, and rationalize the observed regioselectivity in various transformations involving this compound.

Q11: Does this compound have any effects on plant physiology?

A11: Research suggests that this compound and other organoiodine compounds can influence the antioxidative and sugar metabolism in plants like tomatoes. [] The effects vary depending on the specific compound and its concentration. For example, this compound was observed to increase the content of soluble sugars in tomato leaves and roots, indicating its potential role in plant metabolism.

Q12: How does the application of this compound affect iodine uptake in plants?

A12: Studies on sweetcorn plants have shown that the application of this compound, along with vanadium, can influence iodine uptake and distribution. [] Vanadium is thought to stimulate the activity of vanadium-dependent iodoperoxidase (vHPO), an enzyme potentially involved in iodine uptake. This suggests a synergistic effect of vanadium and this compound on iodine accumulation in plants.

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